molecular formula C13H11F3N2O B14765125 3-Methyl-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine

3-Methyl-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine

Cat. No.: B14765125
M. Wt: 268.23 g/mol
InChI Key: BIZHVXJYUVZNGQ-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Methyl-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • Methyl 2-(3-(trifluoromethyl)phenyl)acetate

Uniqueness

Compared to similar compounds, 3-Methyl-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications .

Properties

Molecular Formula

C13H11F3N2O

Molecular Weight

268.23 g/mol

IUPAC Name

3-methyl-5-[2-(trifluoromethoxy)phenyl]pyridin-2-amine

InChI

InChI=1S/C13H11F3N2O/c1-8-6-9(7-18-12(8)17)10-4-2-3-5-11(10)19-13(14,15)16/h2-7H,1H3,(H2,17,18)

InChI Key

BIZHVXJYUVZNGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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